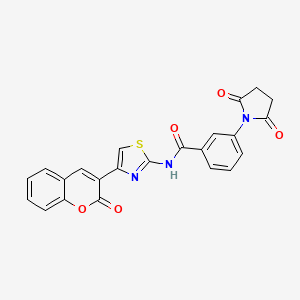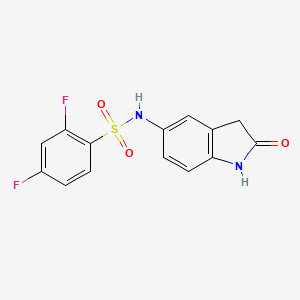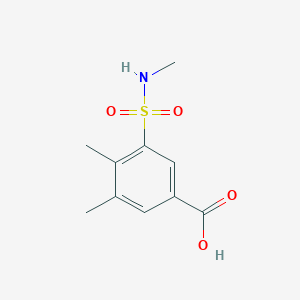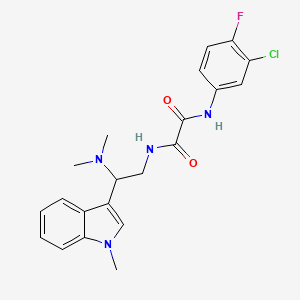
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFNO4S2 and its molecular weight is 379.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds, including those similar in structure to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, have been studied for their antitumor properties. Compounds from sulfonamide-focused libraries were evaluated using cell-based antitumor screens, revealing that certain sulfonamides act as potent cell cycle inhibitors. These compounds have shown clinical activities in phase I trials and are being further examined for their antitumor effects, particularly their gene expression changes in relation to their antitumor properties (Owa et al., 2002).
Enantioselective Fluorination
This compound may have potential in enantioselective fluorination processes. A related compound, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been used as a sterically demanding analogue of a popular fluorinating reagent, significantly improving the enantioselectivity of products in certain reactions (Yasui et al., 2011).
Anticancer Agent Development
Sulfonamide derivatives, similar to the compound , have been synthesized and evaluated for their anticancer effects on various cancer cell lines. For instance, specific aminothiazole-paeonol derivatives showed high anticancer potential against human gastric adenocarcinoma and human colorectal adenocarcinoma cells, indicating that these compounds, including those structurally similar to this compound, might be promising lead compounds in the development of anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
COX-2 Inhibition for Pain and Inflammation
Derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation and pain. Research has found that introducing a fluorine atom to these compounds can significantly increase their COX1/COX-2 selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Fluorescent Probes for Metal Ions
Compounds structurally related to this compound have been studied as precursors for specific fluorophores like Zinquin ester, which are used for detecting metal ions like Zn(II). These compounds exhibit fluorescence upon forming complexes with metal ions, suggesting potential applications in biochemical assays and imaging (Kimber et al., 2003).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4S2/c1-20-11-4-3-9(7-10(11)16)23(18,19)17-8-12(21-2)13-5-6-14(15)22-13/h3-7,12,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUBMBWPQRAOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-5-bromo-2-ethoxybenzenesulfonamide](/img/structure/B2642651.png)



![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)
![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B2642667.png)

![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)